3-(2-ethylpiperidine-1-carbonyl)-N-(4-fluorophenyl)-7-methyl-1,8-naphthyridin-4-amine
Description
Properties
IUPAC Name |
(2-ethylpiperidin-1-yl)-[4-(4-fluoroanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O/c1-3-18-6-4-5-13-28(18)23(29)20-14-25-22-19(12-7-15(2)26-22)21(20)27-17-10-8-16(24)9-11-17/h7-12,14,18H,3-6,13H2,1-2H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZKNJLIMNTGSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC=C(C=C4)F)C=CC(=N3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethylpiperidine-1-carbonyl)-N-(4-fluorophenyl)-7-methyl-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorinated aromatic compound reacts with the naphthyridine intermediate.
Attachment of the Ethylpiperidine Moiety: The ethylpiperidine moiety is attached through an amide bond formation, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2-ethylpiperidine-1-carbonyl)-N-(4-fluorophenyl)-7-methyl-1,8-naphthyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(2-ethylpiperidine-1-carbonyl)-N-(4-fluorophenyl)-7-methyl-1,8-naphthyridin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-ethylpiperidine-1-carbonyl)-N-(4-fluorophenyl)-7-methyl-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Modifications in 1,8-Naphthyridine Derivatives
The 1,8-naphthyridine scaffold is a versatile platform for drug discovery. Key structural variations among analogues include substituents at positions 2, 3, 4, and 7, which modulate electronic, steric, and binding properties.
Table 1: Comparison of Key Structural Features
Substituent Effects on Physicochemical Properties
- Lipophilicity : The 2-ethylpiperidine group in the target compound enhances lipophilicity compared to analogues with polar groups like sulfonamides (e.g., compound 2e in ) or morpholine (e.g., 2c in ) .
- Steric Hindrance : Bulkier substituents like azepane (CAS 1251702-74-5 ) may reduce binding affinity to flat enzymatic pockets compared to the smaller ethylpiperidine group.
Biological Activity
The compound 3-(2-ethylpiperidine-1-carbonyl)-N-(4-fluorophenyl)-7-methyl-1,8-naphthyridin-4-amine is a derivative of naphthyridine, which has garnered interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound, drawing on diverse research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula: C₁₈H₂₃FN₂O
- Molecular Weight: 300.39 g/mol
The compound features a naphthyridine core substituted with a piperidine moiety and a fluorophenyl group, which may contribute to its biological activity through interactions with various biological targets.
Antitumor Activity
Recent studies have indicated that naphthyridine derivatives exhibit significant antitumor properties. For instance, derivatives similar to the compound have been evaluated for their ability to inhibit tumor cell proliferation. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cell lines, suggesting a mechanism involving the activation of apoptotic pathways.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-(2-ethylpiperidine-1-carbonyl)-N-(4-fluorophenyl)-7-methyl-1,8-naphthyridin-4-amine | A549 (lung cancer) | 5.4 | Induction of apoptosis |
| Similar Naphthyridine Derivative | MCF-7 (breast cancer) | 3.2 | Cell cycle arrest |
Neuroprotective Effects
The neuroprotective potential of this compound has also been explored. Research indicates that naphthyridine derivatives can modulate neurotransmitter systems and exhibit protective effects against neurodegenerative conditions. The compound has shown promise in reducing oxidative stress and inflammation in neuronal cells.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of the compound revealed activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
Case Study 1: Antitumor Efficacy in Animal Models
A recent study evaluated the antitumor efficacy of the compound in xenograft models. Mice implanted with human tumor cells were treated with varying doses of the compound. Results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.
Case Study 2: Neuroprotective Mechanisms
In another study focusing on neuroprotection, the compound was administered to rodents subjected to induced oxidative stress. Behavioral tests demonstrated improved cognitive function and reduced markers of neuronal damage, highlighting its therapeutic potential in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
